molecular formula C11H13N5O B3021765 ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol CAS No. 147332-45-4

((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol

Cat. No.: B3021765
CAS No.: 147332-45-4
M. Wt: 231.25 g/mol
InChI Key: COZAZKCWQGBJDE-SFYZADRCSA-N
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Description

((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol is a complex organic compound that features a cyclopentene ring bonded to a purine base. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its structural similarity to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol typically involves the following steps:

    Cyclopentene Ring Formation: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Purine Base Attachment: The purine base, specifically 6-amino-9H-purine, is then attached to the cyclopentene ring through a nucleophilic substitution reaction.

    Methanol Group Addition: Finally, the methanol group is introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Diels-Alder Reactions: Utilizing high-pressure reactors to facilitate the cyclopentene ring formation.

    Automated Nucleophilic Substitution: Employing automated systems to ensure precise attachment of the purine base.

    Continuous Flow Hydroxymethylation: Using continuous flow reactors to efficiently introduce the methanol group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine base, potentially altering its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine base or the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Altered purine derivatives.

    Substitution Products: Various substituted purine and cyclopentene derivatives.

Scientific Research Applications

Chemistry

    Nucleoside Analog Synthesis: Used as a precursor in the synthesis of nucleoside analogs for research and therapeutic purposes.

    Catalysis: Acts as a ligand in certain catalytic reactions.

Biology

    Enzyme Inhibition Studies: Investigated for its potential to inhibit enzymes involved in nucleic acid metabolism.

    Cell Signaling Research: Studied for its effects on cellular signaling pathways.

Medicine

    Antiviral Research: Explored for its potential antiviral properties, particularly against retroviruses.

    Cancer Research: Investigated for its ability to interfere with DNA replication in cancer cells.

Industry

    Pharmaceutical Manufacturing: Used in the production of various pharmaceutical compounds.

    Biotechnology: Employed in the development of biotechnological tools and assays.

Mechanism of Action

The mechanism of action of ((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol involves its interaction with nucleic acid-related enzymes and pathways. It can mimic natural nucleosides, thereby interfering with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also affect cellular signaling pathways by binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Deoxyadenosine: A deoxyribonucleoside with a similar structure but lacking the hydroxyl group on the sugar moiety.

    Vidarabine: An antiviral nucleoside analog with a similar purine base but different sugar moiety.

Uniqueness

((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol is unique due to its specific stereochemistry and the presence of a cyclopentene ring, which distinguishes it from other nucleoside analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

[(1S,4R)-4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h1-2,5-8,17H,3-4H2,(H2,12,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZAZKCWQGBJDE-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=CN=C32)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152051
Record name 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118237-82-4
Record name 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopentene-1-methanol, 4-(6-amino-9H-purin-9-yl)-, cis-(1)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol
Reactant of Route 2
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol
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((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol
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((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol
Reactant of Route 5
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol
Reactant of Route 6
((1s,4r)-4-(6-Amino-9h-purin-9-yl)cyclopent-2-enyl)methanol

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